4,6-dichloro-1,5-Naphthyridine-3-carbonitrile
Description
Properties
IUPAC Name |
4,6-dichloro-1,5-naphthyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3/c10-7-2-1-6-9(14-7)8(11)5(3-12)4-13-6/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTABTGCZMJNQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C(=CN=C21)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1,5-naphthyridine-3-carbonitrile typically involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1,5-Naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of naphthyridine.
Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives. These products have diverse applications in medicinal chemistry and other scientific fields .
Scientific Research Applications
Anticancer Activity
Research indicates that 4,6-dichloro-1,5-naphthyridine-3-carbonitrile exhibits significant anticancer properties. In studies involving various cancer cell lines, including A549 (lung cancer) and CCRF-CEM (leukemia), the compound demonstrated a notable ability to induce apoptosis. For instance, at concentrations of 5 and 10 µM, it increased the apoptotic phase in A549 cells by over 70%, outperforming standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structural characteristics allow it to interact effectively with microbial targets, leading to inhibition of growth in both Gram-positive and Gram-negative bacteria. Comparative studies suggest that its dichloro substitution pattern contributes to enhanced biological efficacy compared to other naphthyridine derivatives .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various cellular processes including proliferation and differentiation. The compound's ability to selectively inhibit this enzyme while maintaining low cytotoxicity highlights its therapeutic potential .
Synthetic Organic Chemistry Applications
This compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in the synthesis of more complex heterocyclic compounds through various chemical reactions such as nucleophilic substitution and cyclization processes. Notably, it has been employed in the synthesis of derivatives that exhibit enhanced biological activities or novel properties .
Table: Comparative Analysis of Naphthyridine Derivatives
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | Different naphthyridine structure | Significant biological activity |
| 4-Chloro-1,5-naphthyridine | Single chlorine substitution | Potentially lower activity compared to dichloro variant |
| 1-Methyl-4,6-dichloro-1,5-naphthyridine | Methyl group substitution at position 1 | Altered lipophilicity affecting pharmacokinetics |
Industrial Applications
In addition to its research applications, this compound is being explored for use in the development of new materials. Its chemical stability under standard conditions makes it suitable for various industrial processes where durable materials are required .
Case Study 1: Anticancer Research
A recent study evaluated the cytotoxic effects of various naphthyridine derivatives on cancer cell lines. The results indicated that compounds containing the 4,6-dichloro substitution exhibited superior potency compared to their mono-substituted analogs. This highlights the significance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Enzyme Inhibition
In another investigation focused on enzyme inhibition mechanisms, researchers demonstrated that modifications at the 4-position of the naphthyridine ring could significantly alter the cytotoxicity and enzyme inhibition profiles of derivatives based on this compound. This study underscores the potential for optimizing structure-function relationships in drug design .
Mechanism of Action
The mechanism of action of 4,6-dichloro-1,5-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Naphthyridine Derivatives Comparison
| Compound | Molecular Formula | Substituents | Key Features |
|---|---|---|---|
| 4,6-Dichloro-1,5-naphthyridine-3-carbonitrile | C₉H₃Cl₂N₃ | 4-Cl, 6-Cl, 3-CN | High nitrile reactivity |
| 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | C₉H₃Cl₂N₃ | 4-Cl, 6-Cl, 3-CN | Altered nitrogen positions |
| Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate | C₁₁H₈BrClN₂O₂ | 4-Cl, 6-Br, 3-COOEt | Bromine-enhanced reactivity |
Comparison with Triazine Derivatives
Triazine-based analogs, such as diethyl 4,6-dichloro-1,3,5-triazin-2-ylphosphonate (TPN1) and dimethyl (4,6-dichloro-1,3,5-triazin-2-yloxy)methylphosphonate (TPN3), share dichloro substitution but feature a monocyclic triazine core (vs. bicyclic naphthyridine) and phosphonate ester groups . These compounds are designed as flame retardants, decomposing at lower temperatures (150–300°C) to form char residues that inhibit cotton depolymerization . The phosphonate groups enhance thermal stability and char formation, whereas the nitrile group in the target compound may favor nucleophilic substitution or cycloaddition reactions.
Table 2: Triazine Derivatives vs. Target Compound
| Compound | Core Structure | Substituents | Key Applications |
|---|---|---|---|
| TPN1 | 1,3,5-Triazine | 4,6-Cl, 2-phosphonate | Flame retardants |
| TPN3 | 1,3,5-Triazine | 4,6-Cl, 2-OCH₂PO(OMe)₂ | Flame retardants |
| This compound | 1,5-Naphthyridine | 4,6-Cl, 3-CN | Potential pharmaceuticals |
Comparison with Pyridine Derivatives
2,5-Dichloro-4,6-Dimethylnicotinonitrile
This pyridine derivative (CAS 91591-63-8, C₈H₆Cl₂N₂, MW 201.05) features a monocyclic pyridine core with chloro, methyl, and nitrile substituents . However, the absence of a second nitrogen (vs. naphthyridine) reduces aromatic π-stacking capacity and basicity.
Table 3: Pyridine vs. Naphthyridine Derivatives
| Compound | Core Structure | Substituents | Key Features |
|---|---|---|---|
| 2,5-Dichloro-4,6-dimethylnicotinonitrile | Pyridine | 2,5-Cl, 4,6-Me, 3-CN | High lipophilicity |
| This compound | Naphthyridine | 4,6-Cl, 3-CN | Enhanced π-stacking and basicity |
Biological Activity
4,6-Dichloro-1,5-naphthyridine-3-carbonitrile is a heterocyclic compound belonging to the naphthyridine class, known for its diverse applications in medicinal chemistry. This compound has garnered attention due to its significant biological activity, particularly in antimicrobial and anticancer research. Its unique structure, characterized by two chlorine substituents at positions 4 and 6 and a cyano group at position 3, enhances its chemical reactivity and biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. Research indicates that the compound may act as an inhibitor of phosphodiesterase enzymes, which are crucial in various signaling pathways related to conditions like erectile dysfunction and pulmonary hypertension.
Biological Activities
The compound has been investigated for several biological activities:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways.
- Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific studies have highlighted its effectiveness against human cancer cell lines such as HeLa and HL-60 .
- Anti-inflammatory Effects : The compound has also been noted for potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | Contains a different naphthyridine structure | Exhibits significant biological activity as well |
| 4-Chloro-1,5-naphthyridine | Single chlorine substitution | Potentially lower activity compared to dichloro variant |
| 1-Methyl-4,6-dichloro-1,5-naphthyridine | Methyl group substitution at position 1 | Altered lipophilicity affecting pharmacokinetics |
The presence of two chlorine atoms and a cyano group in this compound contributes to its distinct chemical reactivity and enhanced biological activity compared to other naphthyridine derivatives.
Case Studies
Several case studies illustrate the biological effects of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against resistant strains.
- Cancer Cell Line Studies : In vitro assays on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
- Pharmacological Profiling : A comprehensive pharmacological profile indicated that the compound interacts with multiple biological targets leading to diverse therapeutic effects. This includes modulation of signaling pathways relevant to cancer progression and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
